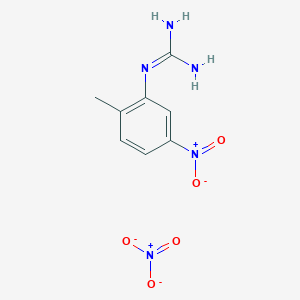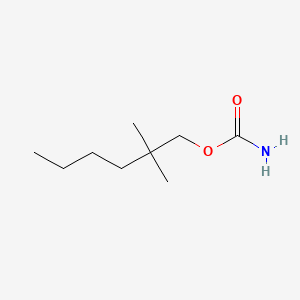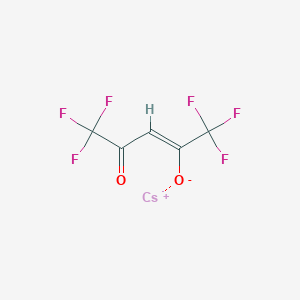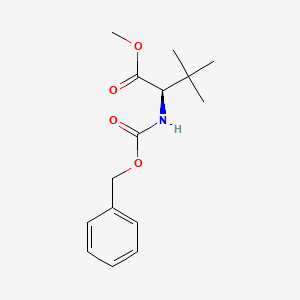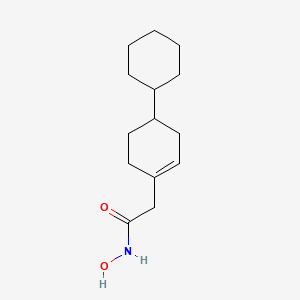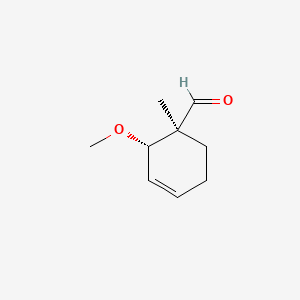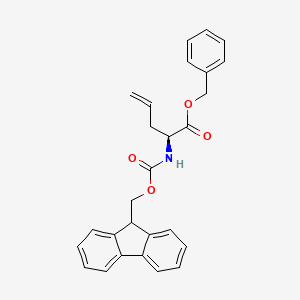
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a building block in the synthesis of peptides and other complex molecules. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester typically involves several steps:
Fmoc Protection: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Esterification: The carboxylic acid group of the Fmoc-protected amino acid is then esterified with benzyl alcohol. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and esterification reactions.
Automated Systems: Automated systems are employed to control reaction conditions precisely, ensuring high yield and purity.
Purification: Industrial purification methods include large-scale chromatography and crystallization techniques.
化学反应分析
Types of Reactions
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and benzyl alcohol.
Deprotection: Yields the free amino acid.
科学研究应用
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Bioconjugation: For the attachment of peptides to various biomolecules.
Material Science: In the synthesis of peptide-based materials and hydrogels.
作用机制
The mechanism of action of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthetic steps, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
相似化合物的比较
Similar Compounds
(S)-2-Fmoc-amino-pentanoic acid benzyl ester: Similar structure but lacks the double bond in the pent-4-enoic acid chain.
(S)-2-Fmoc-amino-hexanoic acid benzyl ester: Similar structure with a longer carbon chain.
Uniqueness
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is unique due to the presence of the double bond in the pent-4-enoic acid chain, which can introduce additional reactivity and structural features in the synthesized peptides.
属性
分子式 |
C27H25NO4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoate |
InChI |
InChI=1S/C27H25NO4/c1-2-10-25(26(29)31-17-19-11-4-3-5-12-19)28-27(30)32-18-24-22-15-8-6-13-20(22)21-14-7-9-16-23(21)24/h2-9,11-16,24-25H,1,10,17-18H2,(H,28,30)/t25-/m0/s1 |
InChI 键 |
NTOCLTIRCOQHPW-VWLOTQADSA-N |
手性 SMILES |
C=CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C=CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
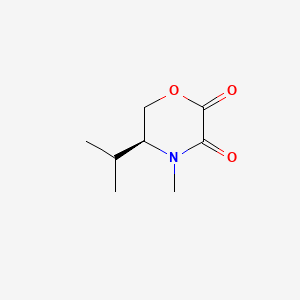
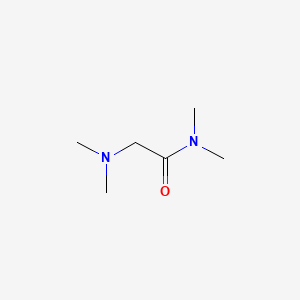


![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
